

Commercial Suppliers and Technical Guide for Convallagenin B and Related Compounds

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A Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the commercial availability of purified **Convallagenin B** and the closely related, and more extensively studied, cardiac glycoside, Convallatoxin. It is designed to serve as a comprehensive resource for researchers in pharmacology, oncology, and cell biology, offering not only supplier information but also insights into experimental protocols and the intricate signaling pathways modulated by these natural compounds.

Understanding the Nomenclature: Convallagenin B and Convallatoxin

Initial searches for "Convallagenin B" reveal its availability as a natural product, albeit with limited published research and supplier options. In contrast, "Convallatoxin," a cardiac glycoside also found in the lily of the valley (Convallaria majalis), is more widely commercially available and has been the subject of numerous scientific investigations into its anti-cancer and anti-inflammatory properties. Given the potential for nomenclatural confusion and the greater body of research available, this guide will cover both compounds, with a significant focus on Convallatoxin due to the wealth of available technical data.

Commercial Supplier Overview



For researchers seeking to procure these compounds, the following tables summarize the available quantitative data from various commercial suppliers. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

Table 1: Commercial Suppliers of Purified Convallagenin B

Supplier	CAS Number	Purity	Available Sizes	Price
MedChemExpres s	17934-59-7	>98%	50 mg, 100 mg, 250 mg	Quote Required
Proactive Molecular Research	17934-59-7	98.00%	10 g	Contact for Pricing
ALB Technology	17934-59-7	97.5%	5 mg	Quote Required
BOC Sciences	17934-59-7	97%	Inquire	Quote Required
NatureStandard	17934-59-7	HPLC≥95%	5 mg	Quote Required

Table 2: Commercial Suppliers of Purified Convallatoxin

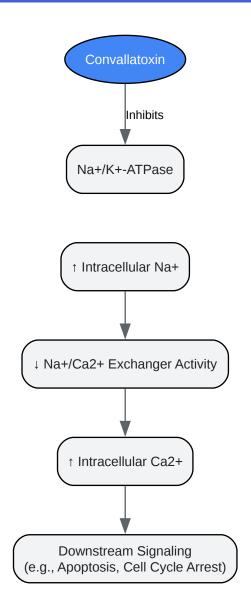


Supplier	CAS Number	Purity	Available Sizes	Price (USD)
Biosynth	508-75-8	>98%	Inquire	Quote Required
Sigma-Aldrich	508-75-8	≥65%	Inquire	Quote Required
Biopurify	508-75-8	>98%	Milligrams to grams	Inquire for bulk
MedKoo Biosciences	508-75-8	>98%	5 mg, 10 mg	\$380 (5mg), \$680 (10mg)
BioCrick	508-75-8	>98%	5 mg	\$1012
MedchemExpres s	508-75-8	99.72%	1 mg, 5 mg, 10 mg	\$75 (1mg), \$180 (5mg), \$280 (10mg)
ChemFaces	508-75-8	≥98%	5 mg, 10 mg, 20 mg+	Inquire

Key Signaling Pathways Modulated by Convallatoxin

Convallatoxin exerts its biological effects by influencing a number of critical intracellular signaling pathways. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump.[1] This inhibition leads to downstream effects on various pathways implicated in cancer cell proliferation, survival, and inflammation.



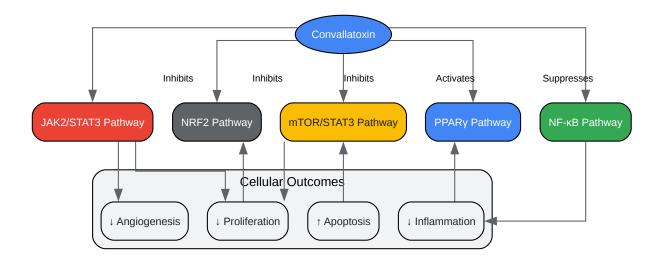


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Fig. 1: Primary Mechanism of Convallatoxin Action.

Beyond its direct effect on ion transport, Convallatoxin has been shown to modulate several key signaling cascades involved in cancer progression and inflammation.





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Fig. 2: Overview of Major Signaling Pathways Modulated by Convallatoxin.

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for key in vitro and in vivo experiments commonly used to assess the efficacy of compounds like Convallatoxin. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay is used to assess the effect of a compound on cell viability and proliferation.

Workflow:



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Fig. 3: Workflow for a Standard In Vitro Cytotoxicity Assay.

Protocol:



- Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of Convallatoxin in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Convallatoxin. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C with 5% CO2.
- MTT/XTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well according to the manufacturer's instructions.
- Final Incubation: Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals.
- Data Acquisition: If using MTT, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

Western Blot Analysis for NF-kB Activation

This technique is used to determine the levels of specific proteins involved in the NF- κ B signaling pathway. A common indicator of NF- κ B activation is the phosphorylation and subsequent degradation of its inhibitor, $I\kappa$ B α , and the phosphorylation of the p65 subunit.

Protocol:

- Cell Lysis: Treat cells with Convallatoxin for the desired time. Wash the cells with ice-cold
 PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.



- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent nonspecific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total IκBα, phosphorylated IκBα, total p65, and phosphorylated p65 overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Murine Xenograft Model for In Vivo Antitumor Activity

This model is used to evaluate the efficacy of a compound in a living organism.

Protocol:

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in a mixture of media and Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment: Randomize the mice into treatment and control groups. Administer Convallatoxin (at a predetermined dose and schedule, e.g., intraperitoneally or orally) or a vehicle control.



- Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (length x width²)/2.
- Monitoring: Monitor the body weight and overall health of the mice throughout the study.
- Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

Convallagenin B and, more notably, Convallatoxin, represent promising natural compounds for further investigation in drug development, particularly in the fields of oncology and inflammatory diseases. This guide provides a foundational resource for researchers by consolidating supplier information and detailing key experimental methodologies and the underlying signaling pathways. The provided protocols and diagrams are intended to facilitate the design and execution of robust scientific studies into the therapeutic potential of these cardiac glycosides. Researchers are encouraged to consult the primary literature for more specific details and to optimize protocols for their particular experimental systems.

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References

- 1. Suppression of NRF2/ARE by convallatoxin sensitises A549 cells to 5-FU-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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